

# IUPAC name for 2-(4-Fluorophenyl)benzoic acid

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## Compound of Interest

Compound Name: 2-(4-Fluorophenyl)benzoic acid

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An In-depth Technical Guide to 4'-Fluoro-[1,1'-biphenyl]-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

**Abstract:** This technical guide provides a comprehensive overview of 4'-Fluoro-[1,1'-biphenyl]-2-carboxylic acid, a fluorinated biphenyl derivative of significant interest in medicinal chemistry and organic synthesis. The introduction of a fluorine atom onto the biphenyl scaffold can substantially modify the molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and target binding affinity. This document details the compound's chemical properties, established synthesis protocols, spectroscopic characterization, and its applications as a key building block in the development of novel therapeutic agents. Particular attention is given to its role in crafting anti-inflammatory, analgesic, and potential anti-cancer drugs.

## Chemical Identity and Properties

The formal IUPAC name for the compound commonly referred to as **2-(4-Fluorophenyl)benzoic acid** is 4'-Fluoro-[1,1'-biphenyl]-2-carboxylic acid. The fluorine substituent is located at the para-position of one phenyl ring, which is attached to the ortho-position of the benzoic acid moiety.

Table 1: Physicochemical Properties of 4'-Fluoro-[1,1'-biphenyl]-2-carboxylic acid

Property	Value	Reference
IUPAC Name	4'-Fluoro-[1,1'-biphenyl]-2-carboxylic acid	[1]
CAS Number	1841-57-2	[1]
Molecular Formula	C <sub>13</sub> H <sub>9</sub> FO <sub>2</sub>	[2]
Molecular Weight	216.21 g/mol	[2]
Melting Point	124.92 °C (Predicted)	[1]
Boiling Point	340.25 - 364.5 °C (Predicted)	[1]
Water Solubility	22.05 - 39.20 mg/L (Predicted)	[1]
Appearance	White solid (typical for biphenyl carboxylic acids)	
LogP	3.7	[2]

## Synthesis Protocols

The synthesis of 4'-Fluoro-[1,1'-biphenyl]-2-carboxylic acid and its analogs typically relies on cross-coupling reactions that form the central carbon-carbon bond between the two phenyl rings. The Stille and Suzuki coupling reactions are common and effective methods.

### Experimental Protocol: Stille Cross-Coupling

This protocol describes a representative synthesis using a Stille cross-coupling reaction.[1]

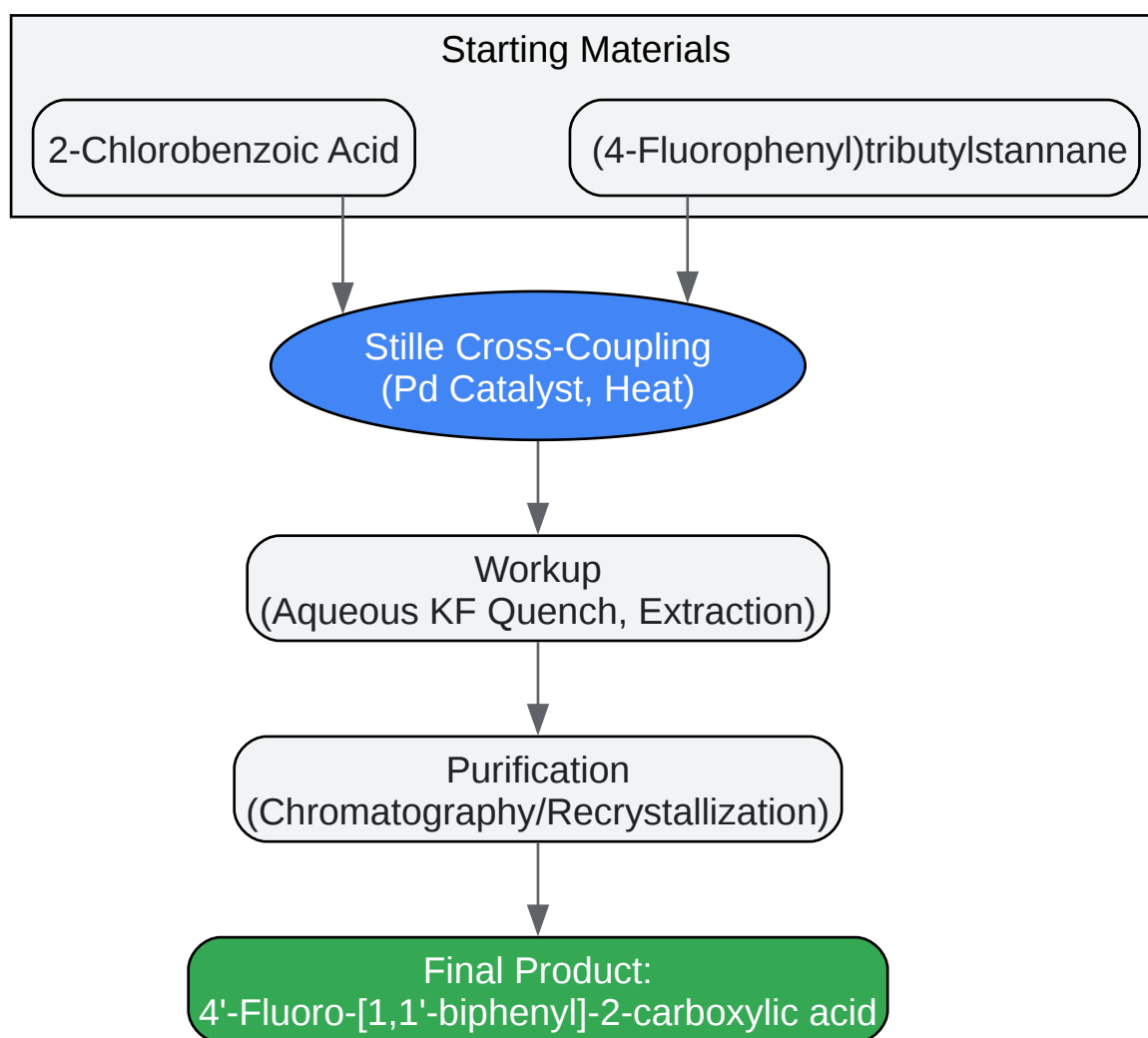
Materials:

- 2-Chlorobenzoic acid
- (4-Fluorophenyl)tributylstannane
- Palladium catalyst (e.g., Pd(PPh<sub>3</sub>)<sub>4</sub>)
- Anhydrous, degassed solvent (e.g., Toluene or DMF)

- Inert atmosphere (Nitrogen or Argon)

Procedure:

- To a dry, three-necked flask under an inert atmosphere, add 2-chlorobenzoic acid (1 equivalent), the palladium catalyst (0.01-0.05 equivalents), and the anhydrous solvent.
- Stir the mixture at room temperature until the solids are dissolved.
- Add (4-Fluorophenyl)tributylstannane (1.1 equivalents) to the reaction mixture via syringe.
- Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).<sup>[3][4]</sup>
- Upon completion, cool the reaction to room temperature and quench with an aqueous solution of KF to remove tin byproducts.
- Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure 4'-Fluoro-[1,1'-biphenyl]-2-carboxylic acid.



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**Caption:** General workflow for the synthesis via Stille coupling.

## Structural Elucidation and Spectroscopic Analysis

The structure of 4'-Fluoro-[1,1'-biphenyl]-2-carboxylic acid is confirmed using a combination of spectroscopic methods.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - $^1\text{H}$  NMR: The spectrum is expected to show complex multiplets in the aromatic region (approx. 7.0-8.2 ppm). The protons on the fluorophenyl ring will exhibit coupling to the  $^{19}\text{F}$  nucleus, leading to characteristic splitting patterns.[5] The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (>10 ppm).[6]

- $^{13}\text{C}$  NMR: The spectrum will display 13 distinct carbon signals. The carbon directly bonded to the fluorine atom will show a large one-bond C-F coupling constant. The chemical shift of the carboxylic carbon is expected around 170 ppm.
- $^{19}\text{F}$  NMR: A single resonance will confirm the presence of the fluorine atom.
- Infrared (IR) Spectroscopy: The IR spectrum will show a broad O-H stretching band for the carboxylic acid group (approx. 2500-3300  $\text{cm}^{-1}$ ), a sharp C=O stretching band (approx. 1680-1710  $\text{cm}^{-1}$ ), and C-F stretching vibrations (approx. 1150-1250  $\text{cm}^{-1}$ ).[\[6\]](#)[\[7\]](#)
- Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak ( $\text{M}^+$ ) corresponding to the compound's molecular weight (216.21 g/mol ).

## Applications in Drug Discovery and Medicinal Chemistry

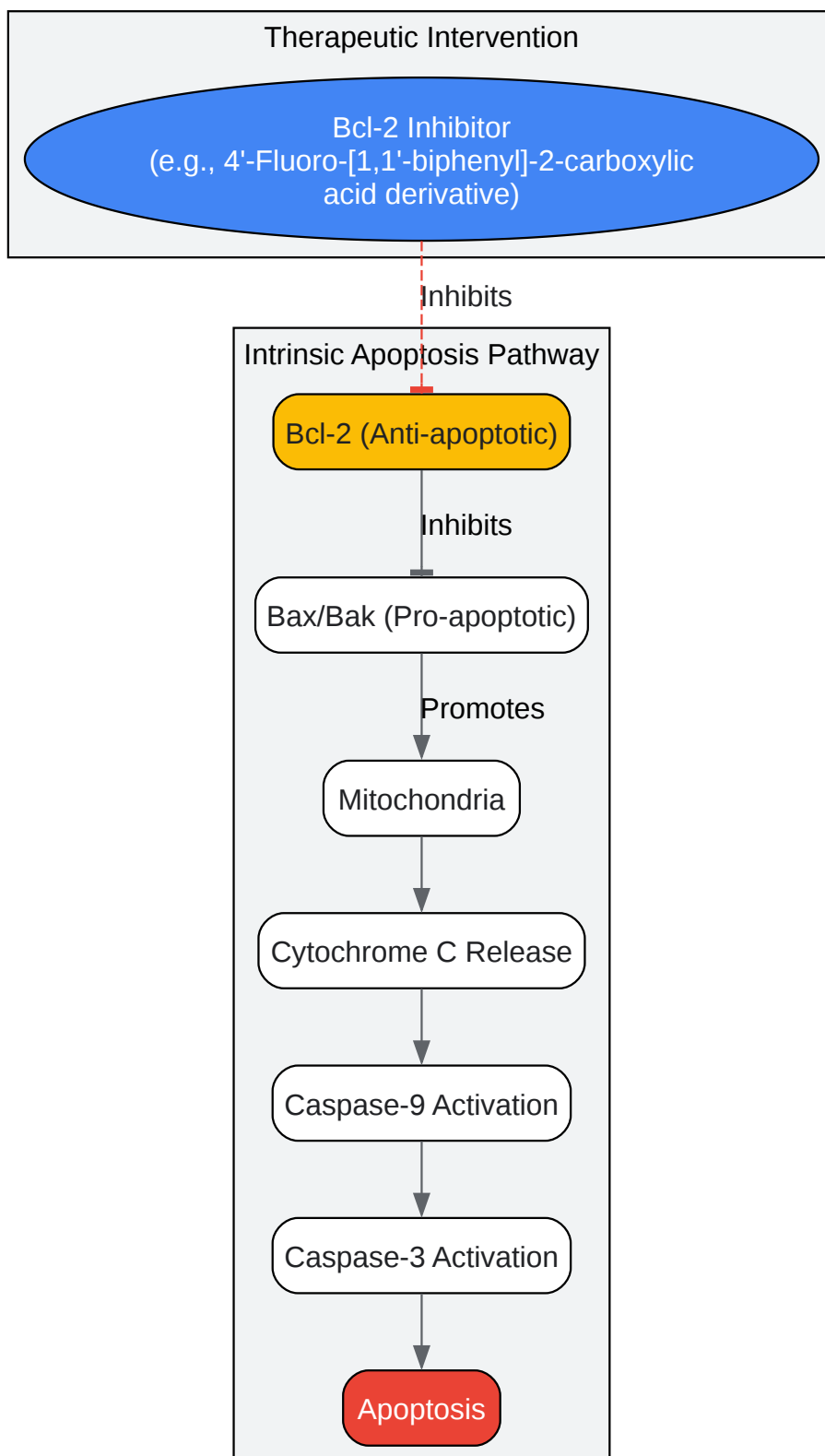
Fluorinated benzoic acid derivatives are valuable scaffolds in drug discovery.[\[5\]](#) The fluorine atom can enhance metabolic stability, increase binding affinity to biological targets, and improve pharmacokinetic properties.[\[8\]](#)

- Anti-inflammatory Agents: Many non-steroidal anti-inflammatory drugs (NSAIDs) feature a biphenyl or related diaryl structure. This compound serves as a key intermediate for synthesizing more complex molecules with potential anti-inflammatory and analgesic properties.[\[8\]](#)
- Anticancer Research: Benzoic acid derivatives have been explored for their anticancer properties.[\[9\]](#)[\[10\]](#) A structurally similar compound, 4-(4-Fluorophenyl)benzoic acid, has been shown to bind to the anti-apoptotic protein Bcl-2.[\[11\]](#) This suggests that derivatives of 4'-Fluoro-[1,1'-biphenyl]-2-carboxylic acid could be investigated as potential modulators of apoptosis for cancer therapy.
- Neurological Disorders: The 2-(4-fluorophenyl) moiety is a key feature in molecules designed as positive allosteric modulators of the  $\alpha 1\beta 2\gamma 2$  GABA-A receptor, which is a target for treating various neurological dysfunctions.[\[12\]](#)

## Biological Activity and Signaling Pathways

The primary known biological relevance for this structural class is its potential interaction with the Bcl-2 family of proteins, which are central regulators of the intrinsic (mitochondrial) apoptosis pathway.

**Bcl-2 and Apoptosis Regulation:** Bcl-2 is an anti-apoptotic protein that prevents the release of cytochrome c from the mitochondria. By binding to and inhibiting pro-apoptotic proteins like Bax and Bak, Bcl-2 maintains mitochondrial membrane integrity and prevents the activation of the caspase cascade, thereby inhibiting cell death. Small molecules that mimic the action of pro-apoptotic proteins can bind to Bcl-2, disrupting its inhibitory function and inducing apoptosis. This is a key strategy in cancer drug development.[\[11\]](#)



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**Caption:** Role of Bcl-2 in apoptosis and its potential inhibition.

## Conclusion

4'-Fluoro-[1,1'-biphenyl]-2-carboxylic acid is a versatile and valuable building block for organic synthesis and medicinal chemistry. Its fluorinated biphenyl structure provides a robust scaffold for the development of novel therapeutic agents, particularly in the areas of inflammation, pain, and oncology. The synthetic accessibility and the potential for diverse functionalization make it a compound of high interest for researchers and drug development professionals aiming to create next-generation pharmaceuticals with improved efficacy and safety profiles.

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